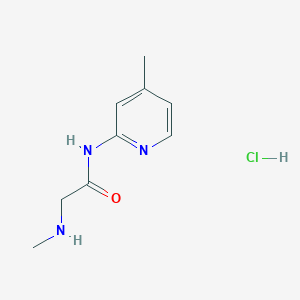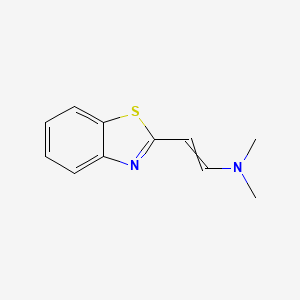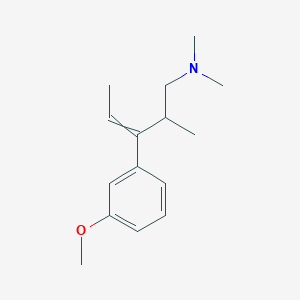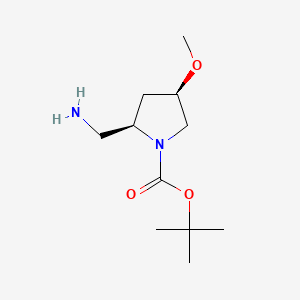
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride is a chemical compound with a complex structure that includes a methylamino group, a pyridine ring, and an acetamide group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Methylamino)-N-(4-Methylpyridin-2-yl)acetamid-Hydrochlorid beinhaltet typischerweise die Reaktion von 4-Methylpyridin-2-amin mit Methylamin und Essigsäureanhydrid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das Hydrochloridsalz wird dann durch Behandlung der Verbindung mit Salzsäure gebildet.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Methylamino)-N-(4-Methylpyridin-2-yl)acetamid-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre Amin-Derivate umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Methylaminogruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: N-Oxide der ursprünglichen Verbindung.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-N-(4-Methylpyridin-2-yl)acetamid-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer in der Medikamentenentwicklung.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(Methylamino)-N-(4-Methylpyridin-2-yl)acetamid-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden und ihre Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Methylamino)-N-(4-Methylpyridin-2-yl)acetamid
- 4-Methylpyridin-2-amin
- N-Methylacetamid
Einzigartigkeit
2-(Methylamino)-N-(4-Methylpyridin-2-yl)acetamid-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktionsmuster und biologische Aktivitäten aufweisen, was es für spezifische Forschungsanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C9H14ClN3O |
|---|---|
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7-3-4-11-8(5-7)12-9(13)6-10-2;/h3-5,10H,6H2,1-2H3,(H,11,12,13);1H |
InChI-Schlüssel |
AQULJXDKEYULDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)






![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)



![{[(4-Methoxyphenyl)methylidene]amino}thiourea](/img/structure/B11820665.png)


